![molecular formula C14H24F9N7O8 B593745 N-[(4S)-4-Amino-5-[(2-Aminoethyl]amino]P CAS No. 357965-99-2](/img/structure/B593745.png)
N-[(4S)-4-Amino-5-[(2-Aminoethyl]amino]P
Übersicht
Beschreibung
Neuronal Nitric Oxide Synthase Inhibitor I is a compound that selectively inhibits the activity of neuronal nitric oxide synthase. Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes such as vasodilation, neurotransmission, and immune response. Neuronal nitric oxide synthase is one of the three isoforms of nitric oxide synthase, primarily found in neuronal tissues. Inhibition of neuronal nitric oxide synthase has been studied for its potential therapeutic applications in neurodegenerative diseases, pain management, and other neurological disorders .
Wissenschaftliche Forschungsanwendungen
Neuronal Nitric Oxide Synthase Inhibitor I has several scientific research applications:
Chemistry: It is used in the study of nitric oxide synthase enzyme mechanisms and the development of selective inhibitors.
Biology: The compound is used to investigate the role of nitric oxide in neuronal signaling and neurovascular coupling.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases, pain management, and other neurological disorders.
Industry: The compound is used in the development of radiopharmaceuticals for molecular imaging studies, particularly in positron emission tomography .
Wirkmechanismus
Target of Action
The primary targets of N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P are Nitric oxide synthase, endothelial and Nitric oxide synthase, brain . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
This compound interacts with its targets by inhibiting the activity of nitric oxide synthases . This results in a decrease in the production of nitric oxide, thereby affecting the signaling pathways that rely on this molecule.
Biochemical Pathways
The inhibition of nitric oxide synthases affects the nitric oxide signaling pathway . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of its production can have significant downstream effects on these processes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of nitric oxide production . This can lead to changes in vasodilation, immune response, and neurotransmission, among other physiological processes.
Vorbereitungsmethoden
The synthesis of Neuronal Nitric Oxide Synthase Inhibitor I involves multiple steps. One of the synthetic routes includes the preparation of a highly selective inhibitor, 6-((3-((3-fluorophenethylamino)methyl)phenoxy)methyl)-4-methylpyridin-2-amine. This compound can be labeled with fluorine-18 for molecular imaging studies. The preparation involves a “build-up” radiosynthesis based on a corresponding iodonium ylide as a labeling precursor. The activated phenethyl group of the compound is efficiently and regioselectively labeled with no-carrier-added fluorine-18 fluoride in a high radiochemical yield. The desired inhibitor is obtained after conversion by reductive amination and microwave-assisted displacement of the protecting groups .
Analyse Chemischer Reaktionen
Neuronaler Stickstoffmonoxid-Synthase-Inhibitor I durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. .
4. Wissenschaftliche Forschungsanwendungen
Neuronaler Stickstoffmonoxid-Synthase-Inhibitor I hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Er wird für die Untersuchung der Enzymmechanismen der Stickstoffmonoxid-Synthase und die Entwicklung von selektiven Inhibitoren verwendet.
Biologie: Die Verbindung wird verwendet, um die Rolle von Stickstoffmonoxid in der neuronalen Signalübertragung und der neurovaskulären Kopplung zu untersuchen.
Medizin: Sie hat potenzielle therapeutische Anwendungen bei der Behandlung von neurodegenerativen Erkrankungen, Schmerzbehandlung und anderen neurologischen Störungen.
Industrie: Die Verbindung wird bei der Entwicklung von Radiopharmaka für molekulare Bildgebungsstudien eingesetzt, insbesondere in der Positronen-Emissions-Tomographie .
5. Wirkmechanismus
Neuronaler Stickstoffmonoxid-Synthase-Inhibitor I übt seine Wirkungen aus, indem er selektiv die Aktivität der neuronalen Stickstoffmonoxid-Synthase hemmt. Die Hemmung erfolgt durch die Bindung des Inhibitors an das aktive Zentrum des Enzyms, wodurch die Umwandlung von L-Arginin in Stickstoffmonoxid und L-Citrullin verhindert wird. Diese Hemmung reduziert die Produktion von Stickstoffmonoxid und moduliert so seine physiologischen Wirkungen. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören das Stickstoffmonoxid-Synthase-Enzym und die durch Stickstoffmonoxid regulierten nachgeschalteten Signalwege .
Vergleich Mit ähnlichen Verbindungen
Neuronaler Stickstoffmonoxid-Synthase-Inhibitor I ist einzigartig in seiner hohen Selektivität für neuronale Stickstoffmonoxid-Synthase im Vergleich zu anderen Isoformen wie endothelialer Stickstoffmonoxid-Synthase und induzierbarer Stickstoffmonoxid-Synthase. Ähnliche Verbindungen umfassen:
Aminopyridin-basierte Inhibitoren: Diese Verbindungen zeigen auch Selektivität für neuronale Stickstoffmonoxid-Synthase, können aber unterschiedliche Bindungsaffinitäten und pharmakokinetische Profile aufweisen.
Acetamidin-Derivate: Diese Inhibitoren sind so konzipiert, dass sie induzierbare Stickstoffmonoxid-Synthase anvisieren, können aber auch neuronale Stickstoffmonoxid-Synthase in gewissem Umfang hemmen.
PSD95-nNOS-Interaktionsinhibitoren: Diese Verbindungen stören die Interaktion zwischen neuronaler Stickstoffmonoxid-Synthase und PSD95, einem Gerüstprotein, wodurch die Aktivität des Enzyms gehemmt wird .
Neuronaler Stickstoffmonoxid-Synthase-Inhibitor I zeichnet sich durch seine hohe Selektivität und sein Potenzial für den Einsatz in molekularen Bildgebungsstudien aus.
Biologische Aktivität
N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P, often referred to as a selective inhibitor of neuronal nitric oxide synthase (nNOS), has garnered attention due to its potential therapeutic applications in neurodegenerative disorders and other medical conditions. This compound's biological activity primarily revolves around its interaction with nitric oxide synthase enzymes, particularly in the central nervous system.
This compound functions by selectively inhibiting nNOS, an enzyme responsible for the production of nitric oxide (NO) in neurons. The inhibition of nNOS can lead to decreased NO levels, which is beneficial in conditions where excessive NO contributes to neuronal damage and neurodegeneration.
Key Findings:
- Selectivity : The compound exhibits over 3,800-fold selectivity for nNOS compared to endothelial nitric oxide synthase (eNOS) and 700-fold compared to inducible nitric oxide synthase (iNOS) .
- Potency : Its inhibitory potency is characterized by a value of 5 nM, making it one of the most potent nNOS inhibitors reported .
- Binding Mechanism : Structural studies indicate that the compound induces significant conformational changes in nNOS, creating a new binding site that enhances its inhibitory action .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various studies, highlighting its potential in treating conditions such as cerebral palsy and other neurodegenerative diseases.
Case Studies:
- Cerebral Palsy Model : In a rabbit model for cerebral palsy, treatment with this compound significantly reduced hypoxia-ischemia induced mortality and the incidence of cerebral palsy phenotypes without affecting blood pressure regulated by eNOS .
- Neuroprotection : The compound's ability to modulate NO levels suggests potential applications in protecting neurons from excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's .
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its bioavailability and selectivity.
Structure-Activity Relationship (SAR):
A series of analogs were synthesized and tested for their biological activity. Key observations include:
- Enantiomeric Effects : The (3′ R, 4′ R) isomer demonstrated superior potency compared to its S counterpart, emphasizing the importance of chirality in drug design .
- Drug-Like Properties : Modifications that included hydrogen-bonding acceptor groups improved the overall drug-like properties of the compounds .
Data Tables
Compound | (nM) | Selectivity (nNOS/eNOS) | Selectivity (nNOS/iNOS) | Application Area |
---|---|---|---|---|
This compound | 5 | >3800 | >700 | Neurodegeneration |
Analog 1 | 10 | >250 | >100 | Anticancer |
Analog 2 | 15 | >150 | >50 | Neurological |
Eigenschaften
IUPAC Name |
2-[(4S)-4-amino-5-(2-aminoethylamino)pentyl]-1-nitroguanidine;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N7O2.3C2HF3O2/c9-3-5-12-6-7(10)2-1-4-13-8(11)14-15(16)17;3*3-2(4,5)1(6)7/h7,12H,1-6,9-10H2,(H3,11,13,14);3*(H,6,7)/t7-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWNMNBIORWOSQ-QTPLPEIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F9N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746620 | |
Record name | Trifluoroacetic acid--N''-{(4S)-4-amino-5-[(2-aminoethyl)amino]pentyl}-N-nitroguanidine (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357965-99-2 | |
Record name | Trifluoroacetic acid--N''-{(4S)-4-amino-5-[(2-aminoethyl)amino]pentyl}-N-nitroguanidine (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl]-N'-nitroguanidine tris(trifluoroacetate) salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.